3,6-Dichloro-4-fluoro-1H-indazole
Description
Properties
IUPAC Name |
3,6-dichloro-4-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKHEADMCYHZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-dichloro-4-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 3,6-Dichloro-4-fluoro-1H-indazole with structurally related indazole derivatives:
Key Findings from Comparative Studies
Nitro-substituted analogs (e.g., 3-Chloro-4-fluoro-6-nitro-1H-indazole) exhibit even higher polarity due to the NO₂ group, which may limit blood-brain barrier penetration .
Electronic Effects: Fluorine at position 4 in the target compound exerts an electron-withdrawing effect, stabilizing adjacent regions of the indazole core. This contrasts with 4-Chloro-5-fluoro-1H-indazole, where Cl and F at positions 4 and 5 create a different electronic profile .
Synthetic Accessibility: Mono-halogenated indazoles (e.g., 6-Chloro-4-fluoro-1H-indazole) are typically synthesized in fewer steps compared to dihalogenated variants, as evidenced by methods involving sodium metabisulfite and aldehydes . The nitro group in 3-Chloro-4-fluoro-6-nitro-1H-indazole introduces synthetic challenges, requiring controlled nitration conditions to avoid over-oxidation .
Biological Activity: A study on halogenated indazoles () suggests that dihalogenation (e.g., Cl at 3 and 6) may improve inhibition efficiency in enzyme assays compared to single-halogen or non-halogenated analogs. Iodine-substituted compounds (e.g., 4-Fluoro-3-iodo-1H-indazole) are explored in radiopharmaceuticals due to iodine’s suitability for isotopic labeling .
Q & A
Q. What are the optimal synthetic routes for 3,6-Dichloro-4-fluoro-1H-indazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves halogenation and cyclization steps. For example, refluxing precursor compounds in polar aprotic solvents like DMSO (18 hours, 65% yield) followed by crystallization (water-ethanol) is effective for analogous triazole derivatives . Adjusting stoichiometry of halogenating agents (e.g., POCl₃ for chlorination) and optimizing reaction time/temperature can enhance purity. Monitor intermediates via TLC and use recrystallization or column chromatography (silica gel, hexane/ethyl acetate) for purification.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling patterns (¹⁹F NMR, δ -110 to -160 ppm for C-F).
- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (C₇H₃Cl₂FN₂: calc. 218.96 g/mol). Chlorine isotopes (³⁵Cl/³⁷Cl) will show a 3:1 isotopic pattern.
- IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and aromatic C-Cl/C-F vibrations (700–800 cm⁻¹).
Q. What purification methods are most effective for isolating this compound from byproducts?
- Methodological Answer :
- Crystallization : Use ethanol-water mixtures to remove hydrophilic impurities, as demonstrated for structurally similar indazoles .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate halogenated isomers.
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation, referencing impurity standards like those in benzodiazepine derivatives .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of C-Cl bonds. Desiccants (silica gel) mitigate moisture-induced degradation, as recommended for halogenated indazoles in safety guidelines .
Advanced Research Questions
Q. How do substitution patterns on the indazole core influence biological activity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare halogen positioning (e.g., 4-fluoro vs. 6-chloro) in kinase inhibition assays. Fluorine at position 4 enhances metabolic stability by reducing CYP450 oxidation, while chlorine at position 6 improves target binding affinity, as seen in analogous PKA modulators .
- Pharmacokinetics : Use logP calculations and in vitro ADME assays (e.g., microsomal stability) to correlate lipophilicity (Cl/F substituents) with bioavailability.
Q. How can researchers resolve contradictions in reported biological activity data for halogenated indazoles?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibitors may arise from differences in ATP concentrations .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, considering variables like solvent choice (DMSO vs. saline) .
Q. What strategies validate the purity of this compound for pharmaceutical applications?
- Methodological Answer :
- Impurity Profiling : Use HPLC with UV detection (λ = 254 nm) and reference pharmacopeial standards (e.g., EP/ICH guidelines) to quantify residual solvents or byproducts .
- Elemental Analysis : Confirm Cl/F content via combustion analysis (±0.3% tolerance).
Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- In Vitro : Perform enzyme inhibition assays (e.g., kinase panels) and cytotoxicity screens (MTT assay) using cancer cell lines (HeLa, MCF-7) .
- In Vivo : Use murine xenograft models to assess tumor suppression. Dose optimization should consider solubility enhancers (e.g., PEG-400) to address low aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
